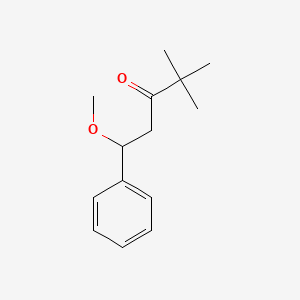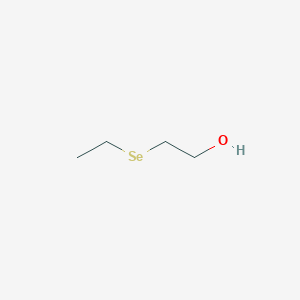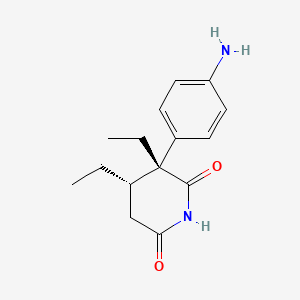![molecular formula C10H11F3N2O3 B14310295 1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- CAS No. 115416-50-7](/img/structure/B14310295.png)
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- is an organic compound characterized by the presence of a propanol group attached to a phenyl ring substituted with a nitro group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amino group is introduced through reactions with amines or ammonia under suitable conditions.
Propanol Attachment: The final step involves attaching the propanol group to the phenyl ring, which can be achieved through various organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, trifluoromethylation, and amination processes, followed by purification and quality control steps to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitro-3-(trifluoromethyl)phenol: Similar structure but lacks the propanol group.
1-[(3-Trifluoromethyl)phenyl]propanol-1: Similar structure but lacks the nitro group.
2-Propanol, 1,1,1,3,3,3-hexafluoro-: Contains a trifluoromethyl group but differs in overall structure.
Uniqueness
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- is unique due to the combination of the nitro, trifluoromethyl, and propanol groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Propriétés
| 115416-50-7 | |
Formule moléculaire |
C10H11F3N2O3 |
Poids moléculaire |
264.20 g/mol |
Nom IUPAC |
3-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol |
InChI |
InChI=1S/C10H11F3N2O3/c11-10(12,13)8-6-7(14-4-1-5-16)2-3-9(8)15(17)18/h2-3,6,14,16H,1,4-5H2 |
Clé InChI |
OULQLZUXDBHSNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NCCCO)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/no-structure.png)





